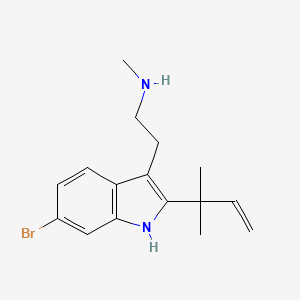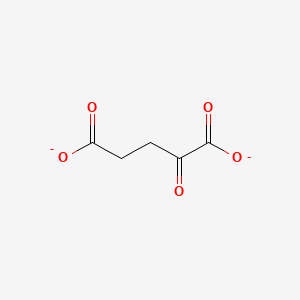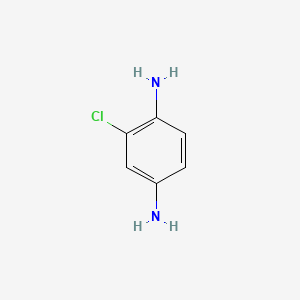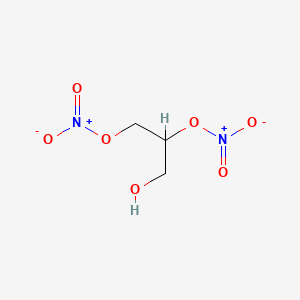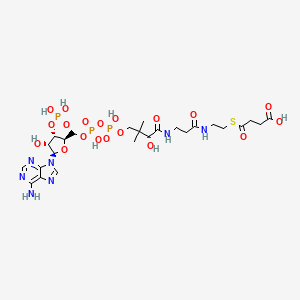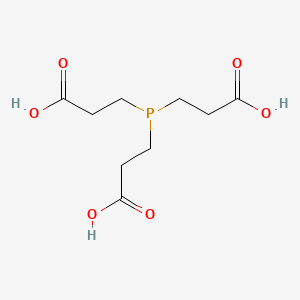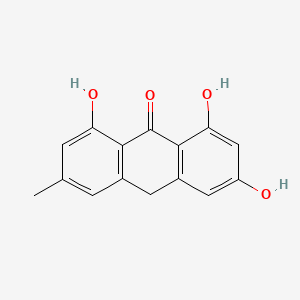![molecular formula C19H20O6 B1198016 (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one CAS No. 114687-53-5](/img/structure/B1198016.png)
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one is a quinone antibiotic produced by the actinomycete strain Excellospora viridilutea SF2315. It exhibits inhibitory effects against the avian myeloblastosis virus reverse transcriptase with an IC50 of 40 μg/mL and has weak activity against gram-positive bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one involves a Diels–Alder cycloaddition between a bromojuglone derivative and an optically active diene. This reaction is stereocontrolled to ensure the correct assembly of the SF 2315B ring system .
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using the Excellospora viridilutea SF2315 strain. The antibiotic is isolated from the culture filtrate of the actinomycete strain.
Chemical Reactions Analysis
Types of Reactions
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions include various derivatives of the original quinone structure, which can have different biological activities and properties .
Scientific Research Applications
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one has several scientific research applications:
Chemistry: It is used in synthetic studies to explore the assembly of complex ring systems and to develop new synthetic methodologies.
Biology: It is studied for its inhibitory effects on viral enzymes, particularly the reverse transcriptase of avian myeloblastosis virus.
Medicine: Although it has weak activity against gram-positive bacteria, it is of interest for its potential antiviral properties.
Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.
Mechanism of Action
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one exerts its effects by inhibiting the reverse transcriptase enzyme of the avian myeloblastosis virus. This inhibition prevents the virus from replicating its genetic material, thereby hindering its ability to infect host cells. The molecular targets involved include the active site of the reverse transcriptase enzyme, where the antibiotic binds and blocks the enzyme’s activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one include other quinone antibiotics such as SF 2315A, urdamycinone B, and various angucycline antibiotics .
Uniqueness
This compound is unique due to its specific inhibitory effect on the avian myeloblastosis virus reverse transcriptase and its distinct quinone structure. Unlike other quinone antibiotics, SF 2315B has a unique stereochemistry that contributes to its specific biological activity .
Properties
CAS No. |
114687-53-5 |
|---|---|
Molecular Formula |
C19H20O6 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1S,2S,3R,7S,10S,18S)-3,7,13,18-tetrahydroxy-5-methyl-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-11-one |
InChI |
InChI=1S/C19H20O6/c1-9-7-12(21)14-17(24,8-9)5-6-18-16(23)13-10(3-2-4-11(13)20)15(22)19(14,18)25-18/h2-4,7,12,14-15,20-22,24H,5-6,8H2,1H3/t12-,14+,15+,17+,18-,19+/m1/s1 |
InChI Key |
NBYHQGUHGIZCKV-BAZRMLRRSA-N |
SMILES |
CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O |
Isomeric SMILES |
CC1=C[C@H]([C@H]2[C@@](C1)(CC[C@@]34[C@@]2(O3)[C@H](C5=C(C4=O)C(=CC=C5)O)O)O)O |
Canonical SMILES |
CC1=CC(C2C(C1)(CCC34C2(O3)C(C5=C(C4=O)C(=CC=C5)O)O)O)O |
Synonyms |
1,4,4a,5,6,6a,12a,12b-octahydro-1,4a,8,12-tetrahydroxy-3-methyl-6a,12a-epoxybenz(a)anthracen-7(12H)-one SF 2315B SF-2315 B SF2315B |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



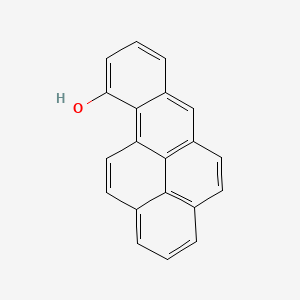
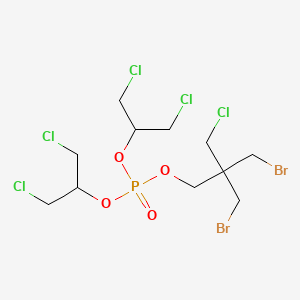

![4-[(1-Naphthalenylamino)-oxomethyl]benzene-1,3-dicarboxylic acid](/img/structure/B1197940.png)
